Pyridine-2-carboximidoyl chloride

Description

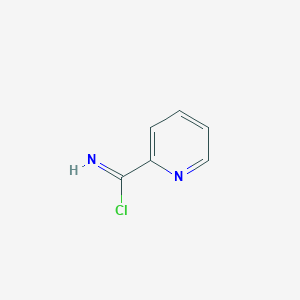

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pyridine-2-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHNCXIHRZHLNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40631317 | |

| Record name | Pyridine-2-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117701-62-9 | |

| Record name | 2-Pyridinecarboximidoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117701-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine-2-carboximidoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Mechanistic Studies and Reactivity Profiles of Pyridine 2 Carboximidoyl Chloride

Nucleophilic Reactivity at the Carboximidoyl Chloride Moiety

The carbon atom of the carboximidoyl chloride group in pyridine-2-carboximidoyl chloride is electrophilic due to the electron-withdrawing effects of both the nitrogen atom and the chlorine atom. This electrophilicity makes it susceptible to attack by various nucleophiles.

While direct evidence for the Mumm rearrangement with this compound is not extensively detailed in the provided results, the reaction of acyl chlorides with carboxylic acids is a known method for forming acid anhydrides. libretexts.org This reaction proceeds via nucleophilic attack of the carboxylic acid on the acyl chloride. In the context of an imidoyl chloride, a similar initial reaction with a carboxylic acid would form an O-acylisourea intermediate. This intermediate is often unstable and can rearrange to a more stable N-acylurea. nih.gov This rearrangement is analogous to the Mumm rearrangement. The process is particularly relevant in peptide synthesis where carbodiimides react with carboxylic acids. nih.gov

The general mechanism involves the following steps:

Nucleophilic attack of the carboxylate on the imidoyl chloride carbon.

Formation of an O-acylisourea intermediate.

Intramolecular O-to-N acyl transfer (Mumm rearrangement) to yield the stable N-substituted imide.

| Reactant 1 | Reactant 2 | Intermediate | Product |

| This compound | Carboxylic Acid/Salt | O-acylisourea | N-substituted imide |

Amines: this compound readily reacts with primary and secondary amines in a nucleophilic addition-elimination reaction. chemguide.co.uk The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the imidoyl chloride. chemguide.co.ukreddit.com This is followed by the elimination of a chloride ion and a proton to form a stable N-substituted amidine. chemguide.co.uk The reaction is often carried out in the presence of a base, such as excess amine or pyridine (B92270), to neutralize the hydrogen chloride that is formed. chemguide.co.ukyoutube.com This prevents the protonation of the amine nucleophile, which would render it unreactive. youtube.com The general reactivity order for nucleophilic acyl substitution is acid chlorides > anhydrides > esters > amides. libretexts.org

Thiols: The reaction with thiols follows a similar nucleophilic substitution pathway. The thiol group, being a good nucleophile, can attack the imidoyl chloride carbon. nih.govmdpi.com This reaction is often facilitated by converting the thiol to its more nucleophilic thiolate salt using a base. The reaction of pyridine-2-sulfonamides with magnesium thiolates has been reported to produce the corresponding thioethers. researchgate.net While not a direct reaction of this compound, it demonstrates the feasibility of nucleophilic substitution by sulfur nucleophiles on pyridine derivatives. 2-Mercaptopyridine itself can be prepared by the reduction of 2,2'-dipyridyl disulfide. wikipedia.org

| Nucleophile | Product |

| Primary/Secondary Amine | N-substituted amidine |

| Thiol/Thiolate | Thioimidate |

Acyl chlorides react with alcohols to form esters. libretexts.orgorgosolver.comlibretexts.org This reaction is a standard method for ester synthesis and proceeds via a nucleophilic acyl substitution mechanism. orgosolver.commasterorganicchemistry.com The alcohol acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. orgosolver.com A base, such as pyridine, is typically added to catalyze the reaction and to neutralize the HCl byproduct. stackexchange.com The pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive N-acylpyridinium intermediate. stackexchange.com

The mechanism involves:

Nucleophilic attack of the alcohol on the imidoyl chloride carbon. orgosolver.com

Formation of a tetrahedral intermediate.

Elimination of the chloride leaving group to reform the carbon-nitrogen double bond. orgosolver.com

Deprotonation of the oxygen to yield the final ester product. orgosolver.comlibretexts.org

| Reactant 1 | Reactant 2 | Catalyst/Base | Product |

| This compound | Alcohol | Pyridine | Imidate ester |

Transformations Involving the Pyridine Heterocycle in Carboximidoyl Chloride Derivatives

The pyridine ring in this compound derivatives can also undergo various transformations, including oxidation and reduction, which further expands the synthetic utility of this class of compounds.

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. scripps.eduarkat-usa.orgyoutube.com This transformation alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack. scripps.edusemanticscholar.org Common oxidizing agents for this purpose include hydrogen peroxide in acetic acid or m-chloroperoxybenzoic acid (m-CPBA). arkat-usa.orggoogle.com The formation of the N-oxide increases the reactivity of the pyridine ring, particularly at the 2- and 4-positions, towards nucleophilic substitution. scripps.edusemanticscholar.org The N-oxide can also be used to direct functionalization at the C2 position. semanticscholar.org

| Pyridine Derivative | Oxidizing Agent | Product |

| This compound | m-CPBA or H₂O₂/AcOH | This compound N-oxide |

The pyridine ring can be reduced to piperidine (B6355638) or other reduced forms. Catalytic hydrogenation is a common method for the reduction of pyridine rings. For instance, nitro-substituted pyridine-2-carboxaldehydes have been converted to their corresponding amino and hydroxylamino derivatives through catalytic hydrogenation after protection of the aldehyde group as a cyclic acetal. nih.gov Another approach involves the reduction of pyridine derivatives using zinc dust in formic acid. researchgate.net The resulting 2-aminopyridine (B139424) derivatives are valuable synthetic intermediates. umich.edu The N-oxide functionality can be readily deoxygenated under mild conditions to regenerate the pyridine. semanticscholar.org

| Starting Material | Reducing Agent | Product |

| Nitro-substituted pyridine derivative | Catalytic Hydrogenation (e.g., H₂/Pd) | Amino or Hydroxylamine derivative |

| Pyridine derivative | Zinc / Formic Acid | Reduced pyridine (e.g., piperidine) derivative |

Dearomatization Processes of Activated Pyridine Rings

The dearomatization of pyridine rings is a powerful strategy for synthesizing complex, saturated heterocyclic structures, which are prevalent in pharmaceuticals and natural products. nih.gov The inherent aromatic stability of the pyridine ring necessitates an activation step to render it susceptible to nucleophilic attack or cycloaddition reactions. mdpi.comuoanbar.edu.iq This activation typically involves functionalization of the pyridine nitrogen, creating a pyridinium (B92312) ion that is significantly more electrophilic. mdpi.commdpi.com

Common activation strategies include the formation of N-acyl or N-sulfonyl pyridinium salts. mdpi.com For instance, sulfonyl chlorides can activate pyridines, enabling the C-4 selective addition of nucleophiles like the enol forms of 1,3-dicarbonyl compounds to yield stable 1,4-dihydropyridines. mdpi.com Similarly, transient N-metal activation, where the pyridine nitrogen coordinates to a metal species, can facilitate dearomatization. An example is the insertion of unactivated pyridine into a Ca-allyl bond, leading to 4-allyl-1,4-dihydropyridines. mdpi.com

A particularly noteworthy mechanism involves a "doubly dearomative imidoyl-Cu-ene reaction." mit.edu In studies of copper(I)-catalyzed direct asymmetric dearomatization of pyridines, evidence supports a monometallic catalytic cycle. This pathway is initiated by a dearomative rearrangement of a phenethylcopper nucleophile. A key step in this process is a heterocycle-promoted 1,5-Cu-migration that begins with the simultaneous dearomatization of two aromatic rings through an imidoyl-Cu-ene reaction. mit.edu This intermediate then undergoes a stepwise Cope rearrangement, mediated by the copper catalyst, to furnish the C4-functionalized 1,4-dihydropyridine (B1200194) product. mit.edu This mechanism highlights how an imidoyl group, structurally related to this compound, can play a direct role in sophisticated dearomatization cascades.

The synthesis of dihydropyridines is a central theme in organic chemistry, with the Hantzsch reaction being a classic method. organic-chemistry.orgwikipedia.org However, modern approaches often rely on the activation and dearomatization of pre-formed pyridine rings to achieve higher substitution patterns and functional group tolerance. nih.govbenthamscience.com These processes ultimately lead to valuable dihydropyridine (B1217469) and piperidine scaffolds. nih.govmdpi.com

Table 1: Strategies for Pyridine Ring Activation and Dearomatization

| Activation Method | Activating Agent/Catalyst | Nucleophile/Reaction Type | Resulting Product | Reference(s) |

| N-Sulfonyl Activation | Arenesulfonyl chlorides | 1,3-Dicarbonyl compounds | 4-Olefinated-1,4-dihydropyridines | mdpi.com |

| N-Metal Activation | Bis(allyl)calcium | Intramolecular insertion | 4-Allyl-1,4-dihydropyridines | mdpi.com |

| Imidoyl-Cu-ene | Bis(phosphine) copper hydride | Carbon nucleophiles | C4-Functionalized 1,4-dihydropyridines | mit.edu |

| C-H Activation/ Electrocyclization | Rhodium catalyst | Alkynes | Substituted Dihydropyridines | nih.gov |

Intermediates and Reaction Pathways

Generation and Reactivity of Nitrile Oxides from Hydroximoyl Chlorides

Nitrile oxides are highly reactive 1,3-dipoles that serve as valuable intermediates in the synthesis of five-membered heterocycles, most notably isoxazoles and isoxazolines, through [3+2] cycloaddition reactions. youtube.comlibretexts.org A standard and efficient method for the in situ generation of nitrile oxides is the base-induced dehydrochlorination of hydroximoyl chlorides. chem-soc.si

The precursor to a pyridine-2-nitrile oxide is pyridine-2-carbohydroximoyl chloride. Treatment of this compound with a non-nucleophilic base, such as triethylamine (B128534), results in the elimination of hydrogen chloride to yield the transient pyridine-2-nitrile oxide. This intermediate is typically not isolated but is trapped in situ with a suitable dipolarophile.

The reactivity of the generated pyridine-2-nitrile oxide is dominated by 1,3-dipolar cycloaddition reactions. When reacted with alkynes, it leads to the formation of stable, aromatic 2-(isoxazol-yl)pyridines. youtube.com With alkenes as dipolarophiles, the reaction yields 2-(isoxazolin-yl)pyridines. These cycloaddition reactions are generally highly regioselective. The structure of the resulting nitrile oxide, specifically pyridine-2-carbonitrile (B1142686) 1-oxide (2-cyanopyridine N-oxide), is a known compound, highlighting the accessibility of this reactive intermediate. nih.gov Copper(I)-promoted cycloaddition reactions involving pyridine-2-carbonitrile and ketones have also been studied, demonstrating the diverse reactivity of these pyridine-based nitrile systems. rsc.org

Table 2: Generation and Cycloaddition of a Pyridine-2-Nitrile Oxide

| Precursor | Reagents | Intermediate | Dipolarophile | Product Type | Reference(s) |

| Pyridine-2-carbohydroximoyl chloride | Triethylamine (Base) | Pyridine-2-nitrile oxide | Alkyne | 2-(Isoxazol-yl)pyridine | youtube.com |

| Pyridine-2-carbohydroximoyl chloride | Triethylamine (Base) | Pyridine-2-nitrile oxide | Alkene | 2-(Isoxazolin-yl)pyridine | libretexts.org |

| Pyridine-2-carbonitrile | Copper(I) / Ketone | - | Ketone | Cycloadduct | rsc.org |

Stereochemical Influence of Pyridine in Chlorination Reactions

The pyridine motif can exert significant stereochemical control in chlorination reactions through various mechanisms, acting as a catalyst, a ligand, or a directing group within the substrate itself.

One prominent example is the use of a triphosgene (B27547) and pyridine mixture for the stereoselective dichlorination of acyclic 1,3-diols. nih.gov In this system, pyridine is not merely a base but a nucleophilic promoter. The proposed mechanism involves the formation of a pyridinium carbamate (B1207046) intermediate. Subsequent nucleophilic substitution by chloride ions proceeds with an inversion of stereochemistry at the carbon center, allowing for the stereospecific conversion of 1,3-anti diols to 1,3-anti dichlorides. nih.gov

Furthermore, the pyridine ring is a crucial component of many chiral ligands used in asymmetric catalysis. A 2-pyridine group can serve as an effective directing group in transition metal-catalyzed C-H functionalization reactions. For instance, palladium-catalyzed C-H chlorination of phenol (B47542) derivatives bearing a 2-aryloxypyridine moiety allows for highly selective ortho-chlorination. rsc.org The pyridine nitrogen coordinates to the metal center, positioning the catalyst for site-selective C-H activation and subsequent chlorination. The development of chiral pyridine-containing ligands is a major focus for achieving high enantioselectivity in such transformations.

When part of the substrate, the pyridine ring's electronic properties and its ability to coordinate can influence the stereochemical outcome of reactions. The chlorination of 2-hydroxypyridine (B17775) derivatives shows that the position of chlorine substitution affects the tautomeric equilibrium between the lactim and lactam forms, which in turn dictates the molecule's reactive conformation. nih.gov In the context of this compound, the nitrogen atoms in both the pyridine ring and the imidoyl group possess lone pairs of electrons, making them potential coordination sites for reagents or catalysts. This coordination can create a specific, sterically defined environment around the reactive center, thereby directing the approach of the chlorinating agent and influencing the stereochemistry of the product. The basicity and nucleophilicity of the pyridine nitrogen are key factors; it can react with acid chlorides to form highly reactive pyridinium salts, which can alter subsequent reaction pathways. researchgate.net

Table 3: Influence of Pyridine Moieties in Chlorination Reactions

| Role of Pyridine | System/Reaction | Mechanism/Effect | Stereochemical Outcome | Reference(s) |

| Nucleophilic Promoter | Triphosgene/Pyridine + 1,3-Diol | Formation of pyridinium carbamate intermediate, SN2 attack by Cl- | Inversion of stereochemistry | nih.gov |

| Directing Group | 2-Aryloxypyridine + Pd catalyst | Coordination of pyridine N to Palladium | Site-selective ortho-chlorination | rsc.org |

| Tautomeric Control | Chlorination of 2-Hydroxypyridine | Substitution position alters tautomeric equilibrium | Influences reactive conformation | nih.gov |

Iv. Advanced Applications in Organic Synthesis and Materials Chemistry

Role as Synthetic Intermediate in Complex Organic Molecule Construction

The reactivity of the imidoyl chloride group makes this compound a valuable building block for constructing complex molecular architectures, particularly those incorporating nitrogen-containing heterocyclic systems.

Pyridine-2-carboximidoyl chloride is a key precursor for synthesizing a variety of heterocyclic structures. While direct examples involving the imidoyl chloride are specialized, the principle is well-established through the reactions of its close analogues, such as pyridine-2,6-dicarbonyl dichloride. For instance, the condensation of pyridine-based acid chlorides with appropriate amines leads to the formation of symmetrical pyridine-2,6-dicarboxamides. mdpi.com These frameworks are of significant interest in supramolecular and coordination chemistry. mdpi.com

Similarly, related pyridine (B92270) chalcogenyl halides, like pyridine-2-selenenyl chloride, undergo annulation reactions with various alkenes to produce novel condensed heterocycles, including thia- and selenazolo[3,2-a]pyridin-4-ium systems. researchgate.net These reactions demonstrate the utility of reactive 2-substituted pyridine derivatives in creating complex, fused heterocyclic scaffolds that are promising for drug discovery. researchgate.net The generation of formaldehyde (B43269) from the decomposition of Rongalite can also be used with β-enamine carbonyl compounds to assemble a pyridine ring, showcasing another pathway to substituted pyridine derivatives. mdpi.com

The functionalization of the pyridine ring is crucial for fine-tuning the electronic and steric properties of molecules. Starting from precursors like pyridine-2,6-dicarboxylic acid, the corresponding acid chloride can be generated using reagents like oxalyl chloride or thionyl chloride in the presence of DMF. mdpi.comnih.gov This acid chloride is then readily converted into a wide range of derivatives.

Reaction with amines or amino acid esters yields carboxamides, which are important functional groups in medicinal chemistry and materials science. researchgate.netnih.gov For example, the reaction of 2-pyridinecarbonyl chloride with 2-pyridinecarboxamide produces N-(pyridine-2-carbonyl)pyridine-2-carboxamide, a ligand used in supramolecular chemistry. nih.gov The introduction of different functional groups allows for the systematic modification of the final molecule's properties. researchgate.net

Table 1: Examples of Derivatization Reactions

| Precursor | Reagent | Product Type | Application |

|---|---|---|---|

| Pyridine-2,6-dicarbonyl dichloride | D-Alanyl methyl ester | Chiral bis-ester pyridine | Antimicrobial Agents researchgate.netmdpi.com |

| 2-Pyridinecarbonyl chloride | 2-Pyridinecarboxamide | N-(pyridine-2-carbonyl)pyridine-2-carboxamide | Supramolecular Chemistry nih.gov |

Contributions to Polymer Chemistry and Functional Materials Design

The incorporation of pyridine units into polymer backbones imparts unique properties, such as altered solubility, thermal stability, and the ability to coordinate with metals, making them suitable for advanced functional materials.

The synthesis of polystyrenes with specific functionalities allows for the creation of advanced materials with tailored properties. While direct use of this compound is not widely documented in this specific context, functionalization of polystyrene can be achieved through methods like Atom Transfer Radical Polymerization (ATRP). researchgate.net This technique allows for the preparation of polystyrene with a controlled architecture and the incorporation of terminal functional groups, such as carboxylic acids. researchgate.net

Furthermore, pyridine moieties can be grafted onto polymer backbones. For instance, pyridine-grafted copolymers of acrylic acid and styrene (B11656) have been synthesized and shown to possess enhanced fluorescence and antimicrobial properties. mdpi.com Another approach involves the synthesis of end-functionalized polystyrene by the direct nucleophilic addition of polystyryllithium to bipyridine or terpyridine, followed by oxidative rearomatization to yield polymers with terminal pyridyl units. researchgate.net

Creating well-defined, wholly aromatic polymers containing pyridine units is a significant challenge in polymer chemistry. A robust, metal-free, one-pot synthesis has been developed for high molecular weight, linear, wholly aromatic polymers where the pyridine content and position are precisely controlled. rsc.org This method involves the superacid-catalyzed step-polymerization of monomers like 4-acetylpyridine (B144475) with multi-ring aromatic hydrocarbons. rsc.org The resulting polymers are highly soluble, form tough, flexible films, and exhibit exceptional thermal stability with glass transition temperatures exceeding 400 °C. rsc.org

Another important class of pyridine-containing polymers is polybenzimidazoles (PBIs). A series of PBIs incorporating pyridine groups in the main chain have been synthesized from various pyridine dicarboxylic acids and 3,3′,4,4′-tetraaminobiphenyl. benicewiczgroup.com These pyridine-based PBIs exhibit high phosphoric acid doping levels, leading to excellent proton conductivity at elevated temperatures, making them suitable for use in high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com

Table 2: Properties of Pyridine-Containing Aromatic Polymers

| Polymer Type | Monomers | Key Properties | Potential Application |

|---|---|---|---|

| Linear Aromatic Poly(ether-ketone)s | 4-Acetylpyridine, Biphenyl, Terphenyl | High solubility, T_g > 400 °C, Tensile Strength: 72–92 MPa | High-performance films and coatings rsc.org |

Exploration of Pyridine-Containing Polymers in Specialized Applications

Based on a comprehensive review of the available scientific literature, there are no research findings or data tables detailing the synthesis or application of pyridine-containing polymers derived specifically from this compound for specialized applications.

V. Coordination Chemistry and Ligand Design Principles

Pyridine-2-Carboximidoyl Chloride Derivatives as Potential Ligands

While direct studies on the coordination chemistry of this compound are not extensively reported, its derivatives, such as pyridine-2-carboximidamidate, serve as potent ligands in coordination chemistry. nih.govresearchgate.net Pyridinecarboximidamidate derivatives have garnered significant attention for their applications in coordination chemistry and their interesting biological properties. nih.govresearchgate.net These ligands are typically synthesized from precursors like 2-cyanopyridine (B140075). For instance, the reaction of 2-cyanopyridine with sodium methoxide, followed by the addition of ammonium (B1175870) chloride, yields 2-amidinopyridine hydrochloride. nih.gov

The resulting pyridine (B92270) carboximidamidate cation can form complexes with various counter-ions and participate in extensive hydrogen-bonding networks, linking to other cations, chloride ions, and water molecules to create three-dimensional structures. nih.gov The C(NH2)2 group is often twisted out of the plane of the pyridine ring in the solid state. nih.gov

Synthesis and Characterization of Metal Complexes with Pyridine-Derived Ligands

The synthesis of metal complexes using pyridine-derived ligands is a cornerstone of modern coordination chemistry. Simple pyridine-containing ligands can be reacted with metal salts, often in solvents like ethanol, to produce stable complexes. jscimedcentral.com For example, complexes of Nickel(II), Copper(I), and Silver(I) have been synthesized using pyridine as a monodentate ligand. jscimedcentral.com The resulting complexes exhibit geometries dictated by the electronic configuration of the metal ion; Ni(II) with its d8 configuration often prefers a four-coordinate square planar geometry, while Cu(I) and Ag(I) with d10 configurations can form complexes with various coordination numbers. jscimedcentral.com

More complex pyridine derivatives, such as pyridine-2-carboxaldehyde, can act as bidentate chelating ligands, coordinating through both the pyridine nitrogen and the aldehyde oxygen (κ2(N,O) coordination). rsc.orgresearchgate.net These can be synthesized by reacting the ligand with metal carbonyls or other labile metal-solvent complexes. rsc.org

The pyridine unit is a versatile building block in ligand design, capable of participating in several coordination modes. wikipedia.orgrsc.org

Monodentate: In its simplest form, pyridine acts as a terminal, monodentate ligand, binding to a metal center through its nitrogen atom. jscimedcentral.com

Bidentate and Polydentate: By coupling pyridine rings, as in 2,2'-bipyridine, bidentate ligands are formed that are staples in coordination chemistry. wikipedia.org More elaborate designs can lead to tridentate or even tetradentate ligands. For example, 2,6-bis(thiomethyl)pyridine units can coordinate meridionally to a metal center like Rh(III). nih.gov

Bridging: In rarer cases, pyridine can act as a bridging ligand between two metal centers. rsc.org

η6 Coordination: While coordination typically occurs through the nitrogen lone pair (a σ-donor interaction), η6 coordination involving the π-system of the pyridine ring can be observed, though it usually requires sterically hindered derivatives that block the nitrogen's access to the metal center. wikipedia.org

The coordination environment is highly dependent on the metal ion, the other ligands present, and the steric and electronic properties of the specific pyridine derivative used. wikipedia.orgacs.org

Pyridine-2,6-dicarboxamide is a well-established chelating ligand capable of binding metal cations, anions, and neutral molecules. nih.gov Its derivatives are synthesized through the condensation reaction of 2,6-pyridinedicarbonyl dichloride with appropriate amines, such as various aminoquinolines or amino-isoquinolines. nih.govnih.gov These reactions are often carried out at reflux temperature in a solvent like toluene. nih.gov

| Reactant 1 | Reactant 2 | Product Type | Key Feature | Reference |

|---|---|---|---|---|

| 2,6-Pyridinedicarbonyl dichloride | Aromatic Amines | Symmetrical Pyridine-2,6-dicarboxamides | Condensation reaction to form chelating ligands. | nih.gov |

| 2,6-Pyridinedicarbonyl dichloride | Aminoquinolines / Amino-isoquinolines | (Iso)quinolinyl-pyridine-2,6-dicarboxamides | Creates V-shaped ligands for G-quadruplex stabilization. | nih.gov |

| Pyridine dicarboxamide cryptands | Divalent Metal Halides + Base | Tri- and Dimetallic Cryptates | Forms multinuclear complexes with guest cation binding cavities. | researchgate.net |

Interactions with Main Group Elements and Halogens in Coordination Contexts

The Lewis basicity of the pyridine nitrogen is not limited to interactions with transition metals; it also extends to main group elements and halogens. wikipedia.org Notable examples include the formation of adducts with sulfur trioxide (SO3(py)) and borane (B79455) (BH3py). wikipedia.org

Recent research has provided the first solid-state structural evidence for mono- and bis(pyridine)chloronium cations. rsc.orgrsc.orgnih.gov These fascinating species demonstrate the ability of pyridine ligands to stabilize highly reactive halogen cations.

The bis(pyridine)chloronium(I) cation, [bis(pyridine)Cl]+, can be synthesized at low temperatures from a mixture of pyridine, elemental chlorine, and a non-coordinating anion source like sodium tetrafluoroborate (B81430) in a solvent such as propionitrile. rsc.orgnih.gov The mono(pyridine)chloronium cation has also been isolated using the less reactive pentafluoropyridine. rsc.orgchemistryworld.com

The nature of the resulting product depends on the electronic properties of the pyridine derivative. Electron-rich pyridines, such as 2,6-lutidine (dimethylpyridine), promote a full disproportionation of dichlorine to form a [bis(2,6-lutidine)chloronium(I)] cation and a trichloride (B1173362) anion ([Cl3]-). rsc.orgnih.gov In contrast, unsubstituted pyridine tends to form a 1:1 adduct, py·Cl2, which has significant ionic character and can be described as [(pyridine)Cl]+Cl-. rsc.orgresearchgate.net

| Pyridine Derivative | Reagents | Product | Key Observation | Reference |

|---|---|---|---|---|

| Pyridine | Cl2 | [(pyridine)Cl]Cl | Forms a 1:1 adduct with significant ionic character. | rsc.orgresearchgate.net |

| Pyridine | Cl2, NaBF4 | [bis(pyridine)Cl][BF4] | Formation of a stable bis(pyridine)chloronium cation. | rsc.orgnih.gov |

| 2,6-Lutidine (electron-rich) | Cl2 | [bis(2,6-lutidine)Cl][Cl3] | Full disproportionation of Cl2. | rsc.org |

| Pentafluoropyridine (electron-poor) | ClF, AsF5 | [C5F5NCl][AsF6] | First structural report of a mono(pyridine)chloronium cation. | rsc.orgchemistryworld.com |

Design of Mixed-Donor Pyridine-Containing Macrocyclic Ligands

Macrocyclic chemistry is a vibrant field where pyridine units are frequently incorporated into larger ring structures to create ligands with specific sizes, shapes, and donor atom arrangements. nih.gov These mixed-donor macrocycles are designed to achieve high selectivity and stability when binding to target metal ions. nih.govmonash.edu

For example, tetradentate pyridine-containing 12-membered macrocycles have been synthesized and their coordination chemistry with platinum group metals like Pd(II), Pt(II), and Rh(III) has been investigated. nih.govunica.it In these complexes, the macrocycle often adopts a folded conformation, occupying four coordination sites around the metal, with the remaining sites filled by other ligands like chloride. nih.govunica.it The resulting complexes can have distorted square-based pyramidal or octahedral geometries. unica.it Such systems are instrumental in developing chemosensors, catalysts, and materials with unique molecular recognition capabilities. semanticscholar.orgnih.gov

Vi. Catalysis: Mechanistic Insights and Catalytic Performance

Pyridine-2-Carboximidoyl Chloride and its Role in Catalytic Systems

While direct and extensive research on the catalytic applications of this compound is not widely documented in publicly available literature, its chemical structure suggests potential roles in catalysis. The presence of a pyridine (B92270) ring and an imidoyl chloride functional group provides sites for various catalytic interactions.

Contribution as a Proton Acceptor or Nucleophilic Catalyst

The pyridine nitrogen in this compound possesses a lone pair of electrons, making it a potential proton acceptor or a Lewis base. This basicity allows it to activate substrates or other catalysts by deprotonation, a common step in many catalytic cycles. Furthermore, the imidoyl chloride moiety, while typically reactive, could potentially engage in nucleophilic catalysis under specific conditions, although this is less common for this functional group. The nucleophilic character could be exhibited by the nitrogen atom of the imidoyl group, which could attack an electrophilic center to form a reactive intermediate.

Investigations into Ligand Degradation and In Situ Formation of Active Catalytic Species

In the context of metal-catalyzed reactions, this compound could serve as a precursor to a catalytically active ligand. The imidoyl chloride group is susceptible to hydrolysis or reaction with other nucleophiles present in a reaction mixture. Such a transformation could lead to the in situ formation of a new ligand, for instance, a pyridine-2-carboximidamide or a related structure. This newly formed ligand could then coordinate with a metal center to generate the active catalyst. The potential for such in situ ligand modification highlights the importance of understanding the stability and reactivity of this compound under catalytic conditions. The degradation of the initial compound could be a deliberate strategy or an unintended pathway to the true catalytic species.

Transition Metal and Rare Earth Metal Catalysis with Pyridine Derivatives

Pyridine derivatives are a cornerstone of modern catalysis, serving as crucial ligands that can modulate the reactivity and selectivity of metal catalysts. Their ability to form stable complexes with a wide range of metals has been exploited in numerous synthetic transformations. nih.govbeilstein-journals.org

Catalytic C-H Bond Functionalization of Pyridines

The direct functionalization of C-H bonds in pyridines is a highly sought-after transformation in organic synthesis, as it provides a more atom-economical route to substituted pyridines. thieme-connect.comresearchgate.net Transition metals, in particular, have been instrumental in achieving this goal. nih.govbeilstein-journals.orgnih.gov Various catalytic systems have been developed for the alkylation, arylation, and alkenylation of pyridines at different positions (C2, C3, and C4). thieme-connect.com For instance, palladium catalysts have been employed for the C-3 selective olefination of pyridines. researchgate.net Rhodium(III) catalysts have been shown to effect the oxidative annulation of pyridines with alkynes through C-H activation. researchgate.net The regioselectivity of these reactions is often controlled by the choice of the metal catalyst, the ligand, and the directing group on the pyridine substrate.

Table 1: Examples of Transition Metal-Catalyzed C-H Functionalization of Pyridines

| Catalyst System | Type of Functionalization | Position | Reference |

|---|---|---|---|

| Palladium | C-3 Olefination | C-3 | researchgate.net |

| Rhodium(III) | Oxidative Annulation | Not Specified | researchgate.net |

| Palladium | Decarboxylative ortho-(hetero)arylation | C-2 | nih.gov |

| Yttrium | ortho-Alkylation | C-2 | beilstein-journals.org |

Copper-Catalyzed Processes, e.g., N-Arylation of 2-Pyridones

Copper catalysis has emerged as a powerful tool for the formation of C-N bonds. A notable example is the N-arylation of 2-pyridones, which are important structural motifs in many biologically active compounds. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netacs.org Mild and efficient methods have been developed for the copper-catalyzed N-arylation of 2-pyridones using various arylating agents, such as diaryliodonium salts. nih.govorganic-chemistry.orgresearchgate.netacs.org These reactions often proceed at room temperature and exhibit a broad substrate scope. nih.govresearchgate.net For example, a method using 10 mol % of copper chloride as the catalyst allows for the synthesis of a wide range of N-arylpyridine-2-ones in high yields. nih.govresearchgate.net This approach was successfully applied to the synthesis of the antifibrotic drug Pirfenidone. researchgate.net

Table 2: Copper-Catalyzed N-Arylation of 2-Pyridones

| Arylating Agent | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Diaryliodonium salts | 10 mol % Copper Chloride | Room Temperature | 23-99% | nih.govresearchgate.net |

Palladium-Catalyzed Silylboration Reactions

Palladium catalysis is pivotal in a variety of cross-coupling and addition reactions. While direct palladium-catalyzed silylboration of this compound is not explicitly detailed in the literature, related transformations on pyridine derivatives suggest its feasibility. For instance, the palladium-catalyzed regioselective silylation of pyridines has been achieved, leading to the formation of silylated dihydropyridines. nih.gov In these reactions, a palladium catalyst promotes the addition of a silylboronic ester to the pyridine ring. nih.gov The regioselectivity of the addition (1,4- vs. 1,2-) is dependent on the substitution pattern of the pyridine. nih.gov Furthermore, palladium-catalyzed allylic silylation using allylic alcohols and disilanes provides a route to functionalized allylsilanes under mild and neutral conditions. organic-chemistry.org These examples underscore the potential of palladium catalysts to effect silylboration and related reactions on pyridine-containing substrates.

Gold(I)-Catalyzed Cycloisomerization for 2-Pyridone Synthesis

Based on the available research, there is no direct evidence to suggest the involvement of this compound in gold(I)-catalyzed cycloisomerization reactions for the synthesis of 2-pyridones. Studies in this area primarily focus on other precursors and substrates.

Cobalt(III)-Catalyzed Annulation Reactions

While direct evidence for the use of this compound in Cobalt(III)-catalyzed annulation reactions is not prevalent in the reviewed literature, significant research has been conducted on closely related structures, specifically bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes. These complexes have demonstrated high efficacy as catalysts in the polymerization of 1,3-butadiene.

A new family of bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes, with the general formula [2,6-(ArN=CCl)2C5H3N]CoCl2, has been synthesized and characterized. bohrium.com X-ray crystallographic analysis revealed that these complexes typically adopt a trigonal bipyramidal or a distorted square pyramidal geometry. bohrium.com When activated with ethylaluminum sesquichloride (EASC), these cobalt complexes are highly active in the polymerization of 1,3-butadiene, yielding polybutadiene (B167195) with a high content of cis-1,4 microstructure (up to 96%). bohrium.com

The catalytic activity of these complexes is influenced by the nature of the aryl substituent on the imidoyl chloride moiety. For instance, a complex with 2,4,6-trimethylphenyl substituents exhibited higher catalytic activity compared to a reference complex with methyl groups at the imine carbons, indicating that the presence of chlorine atoms on the imine groups enhances activity. bohrium.com The observed order of activity among different aryl-substituted complexes correlates with the degree of spatial openness around the cobalt center. bohrium.com

Table 1: Catalytic Performance of Bis(N-arylcarboximidoylchloride)pyridine Cobalt(II) Complexes in 1,3-Butadiene Polymerization

| Complex | Aryl Group (Ar) | Geometry | Cocatalyst | cis-1,4 Content (%) | Activity |

| 4a | 2,4,6-Me3C6H2 | Trigonal Bipyramidal | EASC | up to 96 | High |

| 4b | 2,6-(i)Pr2C6H3 | Distorted Square Pyramidal | EASC | - | Moderate |

| 4c | 2,6-Me2C6H3 | Trigonal Bipyramidal | EASC | - | Moderate |

| 4d | C6H5 | Trigonal Bipyramidal | EASC | - | Low |

| 4e | 4-Cl-2,6-Me2C6H2 | Trigonal Bipyramidal | EASC | - | Moderate |

Data compiled from a study by Liu et al. bohrium.com EASC: Ethylaluminum sesquichloride

Applications in Organic Synthesis and Polymerization Catalysis

Precision Copolymerization Strategies

The direct application of this compound in precision copolymerization strategies has not been detailed in the reviewed literature. However, the broader class of pyridine-containing ligands is instrumental in designing catalysts for controlled polymerization reactions. The bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes, as discussed in the previous section, serve as potent catalysts for the stereospecific polymerization of 1,3-butadiene. bohrium.com The ability to control the microstructure of the resulting polybutadiene by modifying the ligand structure around the cobalt center highlights the potential for these types of complexes in precision polymer synthesis. The selection of the cocatalyst, such as ethylaluminum sesquichloride (EASC), is also a critical parameter in controlling the polymerization process. bohrium.com

Organocatalysis in Organic and Polymer Chemistry

There is no specific mention in the reviewed literature of "this compound" being directly employed as an organocatalyst in organic and polymer chemistry. The field of organocatalysis heavily relies on various pyridine-based structures, but the direct use of this specific imidoyl chloride has not been documented in the context of the surveyed research.

Vii. Theoretical and Computational Investigations of Pyridine 2 Carboximidoyl Chloride

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to its chemical behavior. For pyridine (B92270) derivatives, the electronic arrangement is a product of the aromatic pyridine ring and the electronic effects of its substituents.

Pyridine is an aromatic six-membered heterocycle, electronically similar to benzene. libretexts.orglibretexts.org The five carbon atoms and the nitrogen atom are all sp² hybridized, each contributing a p-orbital to the delocalized π-system. libretexts.orglibretexts.org This results in a stable aromatic system with 6 π-electrons, conforming to Hückel's rule. libretexts.orglibretexts.org The nitrogen atom in the pyridine ring also possesses a lone pair of electrons residing in an sp² hybrid orbital in the plane of the ring. libretexts.orgpressbooks.pub This lone pair is not part of the aromatic π-system but is responsible for the basicity of pyridine (pKa of 5.25). numberanalytics.com

The introduction of a carboximidoyl chloride group at the 2-position significantly modulates the electronic properties of the pyridine ring. The imidoyl group, C(=NH)Cl, is expected to be electron-withdrawing, influencing the electron density distribution across the aromatic system. Molecular orbital analyses of related compounds, such as 2-pyridinecarboxaldehyde, show that the highest occupied molecular orbital (HOMO) is often a combination of the nitrogen nonbonding orbital and orbitals from the substituent, while the lowest unoccupied molecular orbital (LUMO) is a π* orbital. numberanalytics.comrsc.org This distribution is critical in determining the molecule's reactivity towards electrophiles and nucleophiles, as well as its redox properties. numberanalytics.com

Quantum-Mechanical Studies

Quantum mechanics (QM) offers a suite of methods to calculate molecular properties with high accuracy, providing deep insights into structure, energetics, and intermolecular forces. mdpi.com

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy and computational cost, making it ideal for studying molecules like pyridine derivatives. mdpi.comrsc.org DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and determine the relative energies of different conformers and transition states.

The crystal structure reveals that the cation is non-planar, with the functional group twisted out of the plane of the pyridine ring. researchgate.netnih.gov This type of structural detail is precisely what DFT calculations can predict.

Table 1: Crystallographic Data for the Related Compound Pyridine-2-carboximidamidate chloride monohydrate researchgate.netnih.gov

| Parameter | Value |

| Chemical Formula | C₆H₈N₃⁺·Cl⁻·H₂O |

| Molecular Weight | 175.62 |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 7.2570 (15) |

| b (Å) | 11.146 (2) |

| c (Å) | 16.862 (3) |

| α (°) | 79.24 (3) |

| β (°) | 82.14 (3) |

| γ (°) | 78.34 (3) |

| Volume (ų) | 1305.3 (5) |

| Z | 6 |

The basicity of pyridine is centered on the nitrogen atom's lone pair. numberanalytics.com Protonation at this site is a key aspect of its chemistry. In Pyridine-2-carboximidoyl chloride, there are multiple potential protonation sites: the pyridine ring nitrogen and the imine nitrogen of the substituent.

Computational studies on pyridine adsorption in zeolites have shown that protonation on the ring nitrogen leads to the formation of a pyridinium (B92312) ion (PYH⁺). rsc.org The aromaticity of the pyridine ring is preserved upon this protonation. libretexts.orglibretexts.org DFT calculations can be used to compute the proton affinity of each nitrogen atom in this compound to determine the most favorable protonation site. The analysis would involve calculating the energies of the different protonated forms. The influence of protonation on the geometry and electronic structure, particularly on the aromaticity of the pyridine ring, can be assessed using aromaticity indices like the Nucleus-Independent Chemical Shift (NICS).

The way molecules arrange themselves in a solid state is governed by a complex interplay of intermolecular forces. nih.govresearchgate.net Computational methods are invaluable for understanding and predicting these crystal packing arrangements.

The crystal structure of Pyridine-2-carboximidamidate chloride monohydrate provides an excellent model system. Its crystal packing is dominated by a rich network of hydrogen bonds. researchgate.netnih.govnih.gov These include N—H⋯N interactions linking cations, N—H⋯Cl bonds between cations and chloride ions, and N—H⋯O hydrogen bonds involving water molecules. researchgate.netnih.gov Furthermore, the water molecules and chloride ions are themselves linked by O—H⋯Cl hydrogen bonds, creating a robust three-dimensional network. researchgate.netnih.gov

Molecular Dynamics Simulations to Elucidate Conformational Behavior

While quantum mechanical calculations are excellent for static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes, especially for flexible molecules. mdpi.comnih.gov

For this compound, a key flexible bond is the C-C bond connecting the rigid pyridine ring to the imidoyl chloride group. Rotation around this bond can lead to different conformers. MD simulations can be used to study the rotational barrier and the population of different conformational states at various temperatures. nih.gov Such simulations can reveal, for instance, whether the molecule prefers a planar or a twisted conformation in different solvent environments. nih.govresearchgate.net Studies on similar systems have shown that MD simulations can correctly predict solvent-induced conformational switches and the formation of intramolecular hydrogen bonds. nih.gov For complex systems, MD simulations can generate an ensemble of conformations that can then be further analyzed using higher-level QM methods. mdpi.com

Computational Design and Prediction of Chemical Reactivity and Stability

A major goal of computational chemistry is the in silico design of new molecules and the prediction of their properties before synthesis. mdpi.com Methods like DFT and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) are instrumental in predicting chemical reactivity and stability. mdpi.comresearchgate.net

For this compound, computational models can predict its stability under various conditions by calculating decomposition pathways and activation barriers. Reactivity can be assessed by analyzing the frontier molecular orbitals (HOMO and LUMO) to identify sites susceptible to nucleophilic or electrophilic attack. For example, the carbon atom of the C=N double bond is expected to be an electrophilic center, susceptible to attack by nucleophiles. QM calculations can model the reaction pathways for such nucleophilic additions, determining the transition state structures and reaction energetics. researchgate.net This information is crucial for understanding potential synthetic applications and degradation mechanisms. Furthermore, computational screening can guide the design of new derivatives with enhanced stability or specific reactivity profiles. nih.gov

Viii. Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel and Efficient Synthetic Methodologies

The development of robust and efficient synthetic routes is a prerequisite for the thorough investigation of any chemical compound. For Pyridine-2-carboximidoyl chloride, future research will likely focus on optimizing existing methods and discovering new, more sustainable synthetic pathways.

Conventional methods for synthesizing imidoyl chlorides often involve the treatment of a corresponding secondary amide with a chlorinating agent such as oxalyl chloride or phosgene. wikipedia.orgnih.gov A prospective synthetic route to this compound could, therefore, start from N-substituted pyridine-2-carboxamides. The efficiency of this transformation could be systematically studied by varying reaction conditions, such as solvent, temperature, and the nature of the chlorinating agent and the N-substituent.

Future research could also explore greener synthetic alternatives. For instance, the use of solid-supported reagents or flow chemistry could offer advantages in terms of safety, scalability, and purification. A hypothetical comparison of different synthetic approaches is presented in Table 1.

Table 1: Hypothetical Comparison of Synthetic Methodologies for this compound

| Methodology | Precursor | Reagents | Potential Advantages | Potential Challenges |

| Conventional Batch Synthesis | N-Aryl-pyridine-2-carboxamide | Oxalyl chloride, Triethylamine (B128534) | Well-established, versatile | Use of hazardous reagents, potential for side reactions |

| Flow Chemistry | N-Alkyl-pyridine-2-carboxamide | Thionyl chloride | Improved heat and mass transfer, enhanced safety, potential for automation | Requires specialized equipment, optimization of flow parameters |

| Mechanochemistry | Pyridine-2-carboxamide | Phosphorus pentachloride | Solvent-free, potentially higher yields and shorter reaction times | Scalability, monitoring reaction progress |

The development of one-pot syntheses, where this compound is generated and consumed in situ for subsequent reactions, would be a significant advancement, mitigating issues related to its potential instability. wikipedia.org

Exploration of Undiscovered Reactivity Patterns and Selectivity Control

Imidoyl chlorides are known to be versatile intermediates in organic synthesis, capable of reacting with a wide range of nucleophiles. fiveable.me The reactivity of this compound is expected to be rich and varied, offering opportunities for the synthesis of novel heterocyclic systems.

Future investigations will likely focus on exploring its reactions with various nucleophiles, including amines, alcohols, thiols, and carbanions. These reactions could lead to the formation of amidines, imidates, thioimidates, and novel carbon-carbon bond-containing structures, respectively. The pyridine (B92270) nitrogen atom in the core structure adds another layer of complexity and potential reactivity, which could be exploited in cascade reactions or for tuning the electronic properties of the resulting products.

A key challenge and area of research will be the control of selectivity in these reactions. For instance, in reactions with bifunctional nucleophiles, regioselectivity will be a critical parameter to control. The influence of reaction conditions, catalysts, and the nature of the substituents on both the imidoyl chloride and the nucleophile will need to be systematically studied.

Furthermore, the potential for this compound to participate in cycloaddition reactions, either as a dienophile or as a precursor to a reactive intermediate, represents an exciting and underexplored area.

Advanced Applications in Complex Chemical Synthesis and Materials Science

The unique structural and electronic properties of this compound make it a promising building block for the synthesis of complex molecules and advanced materials.

In the realm of medicinal chemistry, the pyridine moiety is a common feature in many pharmaceuticals. slideshare.net The ability to introduce the imidoyl chloride functionality opens up new avenues for the synthesis of novel drug candidates. For example, it could be used to construct complex heterocyclic scaffolds or to introduce specific functionalities that could interact with biological targets.

In materials science, the incorporation of the pyridine-2-carboximidoyl moiety into polymers or other materials could lead to novel properties. The nitrogen atom of the pyridine ring can act as a coordination site for metal ions, suggesting potential applications in catalysis, sensing, or the development of functional metal-organic frameworks (MOFs). The reactivity of the imidoyl chloride group could be used for post-synthetic modification of polymers, allowing for the introduction of a wide range of functional groups.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Derivative | Desired Property |

| Medicinal Chemistry | Novel heterocyclic compounds | Biological activity (e.g., enzyme inhibition) |

| Materials Science | Functional polymers | Metal coordination, tunable electronic properties |

| Catalysis | Ligands for transition metals | Enhanced catalytic activity and selectivity |

| Sensing | Chemosensors | Selective binding to specific analytes |

The exploration of these applications will require a multidisciplinary approach, combining expertise in organic synthesis, medicinal chemistry, and materials science.

Synergistic Integration of Experimental and Computational Approaches for Mechanistic Elucidation and Predictive Design

A deep understanding of the reaction mechanisms of this compound is crucial for optimizing its synthesis and for designing new applications. The synergistic integration of experimental and computational methods will be a powerful tool in this endeavor.

Computational chemistry, using methods such as density functional theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states. rsc.org This can provide valuable insights into the factors that control reactivity and selectivity. For example, computational studies could help to elucidate the mechanism of hydrolysis or the regioselectivity of reactions with different nucleophiles.

Experimental studies, on the other hand, will be essential for validating the computational predictions and for discovering unexpected reactivity. Techniques such as in situ spectroscopy (e.g., NMR, IR) can be used to monitor reaction progress and to identify transient intermediates. Kinetic studies can provide quantitative data on reaction rates and can help to distinguish between different possible mechanisms.

The combination of these two approaches will create a powerful feedback loop, where experimental results are used to refine computational models, and computational predictions are used to guide the design of new experiments. This synergistic approach will accelerate the pace of discovery and will enable the rational design of new synthetic methods and applications for this compound and its derivatives.

Q & A

Q. What are the recommended synthetic routes for preparing pyridine-2-carboximidoyl chloride, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution reactions, such as the treatment of pyridine-2-carboxamide with thionyl chloride (SOCl₂) under anhydrous conditions. Key factors include temperature control (e.g., reflux at 70–80°C) and stoichiometric ratios to minimize side products like hydrolysis derivatives. Purity can be enhanced via recrystallization from non-polar solvents. Characterization via -NMR and IR spectroscopy is critical to confirm the imidoyl chloride functionality .

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

Due to its reactivity and potential toxicity, the compound must be stored in airtight, moisture-free containers under inert gas (e.g., argon). Handling requires PPE (gloves, goggles, lab coat) and a fume hood to avoid inhalation or skin contact. Safety protocols align with H313 (skin contact harmful) and H333 (inhalation harmful) classifications. Stability studies recommend avoiding prolonged exposure to light or humidity, which can hydrolyze the imidoyl chloride group .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- and -NMR are essential for confirming the pyridine backbone and imidoyl chloride moiety (e.g., ppm for C=N in -NMR). Mass spectrometry (EI or ESI) validates molecular weight, while IR spectroscopy identifies the C≡N stretch (~2200 cm). For crystalline derivatives, X-ray diffraction (e.g., SHELX refinement) provides structural confirmation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when this compound reacts with nucleophiles?

Discrepancies between theoretical and observed spectral data (e.g., unexpected -NMR shifts) often arise from solvent effects, tautomerism, or byproduct formation. Cross-validation using multiple techniques (e.g., -NMR, HPLC-MS) and computational modeling (DFT for predicting tautomeric equilibria) can clarify structural assignments. For example, competing pathways in amine reactions may require kinetic vs. thermodynamic control analysis .

Q. What strategies optimize the use of this compound in synthesizing heterocyclic compounds with high regioselectivity?

Regioselectivity in heterocycle synthesis (e.g., imidazo[1,2-a]pyridines) depends on the electronic nature of coupling partners. Electron-deficient aryl amines favor nucleophilic attack at the pyridine nitrogen, while steric hindrance can be mitigated using bulky solvents like DMF. Monitoring via in-situ FTIR or LC-MS helps track intermediate formation and adjust reaction parameters .

Q. How do crystallographic studies using SHELX programs enhance understanding of this compound derivatives?

SHELXL refinement of single-crystal X-ray data reveals bond-length distortions and non-covalent interactions (e.g., hydrogen bonding in hydrates). For instance, the monohydrate structure of pyridine-2-carboximidamide chloride (Acta Cryst. E, 2010) shows water-mediated Cl⁻···H–O interactions, influencing solubility and stability. High-resolution data (≤1.0 Å) are critical for modeling disorder or twinning in complex derivatives .

Q. What computational methods are suitable for predicting the reactivity of this compound in multi-step syntheses?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies for imidoyl chloride reactions. Molecular dynamics simulations can predict solvent effects (e.g., DCM vs. THF) on reaction pathways. These methods guide experimental design, such as selecting catalysts to lower energy barriers in cross-coupling reactions .

Q. How can researchers assess the purity of this compound for reproducible pharmacological studies?

Quantitative analysis via HPLC (C18 column, acetonitrile/water gradient) identifies impurities like hydrolyzed carboxamide. Karl Fischer titration ensures moisture content <0.1%. For trace metal detection (e.g., from catalysts), ICP-MS is recommended. Purity ≥98% is critical for biological assays to avoid off-target effects .

Methodological Guidance

Q. What experimental controls are essential when studying the stability of this compound under varying pH conditions?

Use buffered solutions (pH 2–12) with controlled temperature (25–40°C) and monitor degradation via UV-Vis spectroscopy (λ~260 nm for pyridine absorption). Include blank samples (without compound) to account for solvent interference. LC-MS identifies degradation products, such as carboxamide or pyridine-2-carboxylic acid .

Q. How should researchers design kinetic studies to elucidate the mechanism of imidoyl chloride reactions?

Pseudo-first-order conditions (excess nucleophile) with periodic sampling for GC or NMR analysis determine rate constants. Arrhenius plots (ln k vs. 1/T) reveal activation parameters. Isotope labeling (e.g., -water) or trapping experiments (e.g., TEMPO for radical intermediates) validate proposed mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.